

2-Acetyl-3,5-dimethylpyrrole: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name:	1-(3,5-Dimethyl-1H-Pyrrol-2-yl)Ethan-1-One
CAS No.:	1500-93-2
Cat. No.:	B072406

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Executive Summary

2-Acetyl-3,5-dimethylpyrrole (CAS: 1500-93-2) is a substituted pyrrole derivative characterized by the presence of an acetyl group at the

-position (C2) and methyl substituents at the C3 and C5 positions.[1][2] It serves as a critical intermediate in the synthesis of functionalized porphyrins, dipyrromethanes, and BODIPY dyes. Its structural specificity—leaving only the C4 (

) position open for electrophilic substitution—makes it an invaluable "blocking" unit in the rational design of asymmetric polypyrrolic macrocycles.

This guide details the physicochemical properties, synthetic pathways, and reactivity profile of 2-acetyl-3,5-dimethylpyrrole, designed for researchers in organic synthesis and medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis[3]

The molecule consists of a pyrrole ring substituted with electron-donating methyl groups at positions 3 and 5, and an electron-withdrawing acetyl group at position 2. This push-pull electronic structure significantly influences its reactivity, stabilizing the ring against oxidation relative to simple alkylpyrroles while directing incoming electrophiles to the sole unsubstituted carbon (C4).

Property	Data
IUPAC Name	1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
Common Synonyms	3,5-Dimethyl-2-acetylpyrrole; 2-Acetyl-3,5-dimethylpyrrole
CAS Registry Number	1500-93-2
Molecular Formula	C H NO
Molecular Weight	137.18 g/mol
SMILES	<chem>CC1=CC(C)=C(N1)C(C)=O</chem>
InChI Key	KSZNMNSPWOIFPE-UHFFFAOYSA-N

Part 2: Physical & Spectroscopic Properties[3]

The following data aggregates experimental values for the purified free base.

Physicochemical Constants[4][5][6]

Parameter	Value / Description
Physical State	Solid (Crystalline powder)
Melting Point	118 °C (Lit.) ^[3] ^[4]
Boiling Point	~290 °C (Predicted at 760 mmHg)
Solubility	Soluble in ethanol, methanol, DMSO, chloroform; Sparingly soluble in water. ^[3]
Acidity (pKa)	~14.8 (Pyrrole NH, Predicted)
Appearance	Off-white to pale yellow crystals

Spectral Signatures (Diagnostic)

- ¹H NMR (CDCl₃)

, 300 MHz):

- ~9.0-9.5 ppm (Broad s, 1H, NH)

- ~5.8 ppm (d, 1H, C4-H)

- ~2.3-2.5 ppm (s, 3H, Acetyl-CH

)

- ~2.2 ppm (s, 3H, C3-CH

)

- ~2.1 ppm (s, 3H, C5-CH

)

- Note: The acetyl methyl group typically appears downfield of the ring methyls due to the anisotropic effect of the carbonyl.

- IR Spectrum (KBr):

- ~3250–3300 cm⁻¹

(N-H stretch, broad)

- ~1640–1660 cm

(C=O stretch, conjugated ketone)

Part 3: Synthesis & Experimental Protocols

The most robust synthesis involves the regioselective acetylation of 2,4-dimethylpyrrole. Since 2,4-dimethylpyrrole has two open positions (C3 and C5), and C5 (

-position) is significantly more nucleophilic than C3 (

-position), electrophilic attack occurs almost exclusively at C5.

Note on Numbering: When 2,4-dimethylpyrrole is acetylated at C5, the product is named 2-acetyl-3,5-dimethylpyrrole (renumbering to give the heteroatom and principal group lowest locants).

Protocol: Friedel-Crafts Acetylation of 2,4-Dimethylpyrrole

Reagents:

- 2,4-Dimethylpyrrole (Precursor)[\[5\]](#)
- Acetic Anhydride (Acylation agent)
- Stannous Chloride (SnCl₂) or Zinc Chloride (ZnCl₂) (Lewis Acid Catalyst)
- Dichloromethane (DCM) (Solvent)

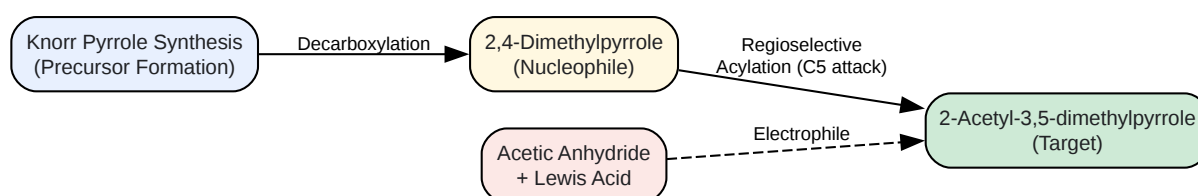
Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂)

), dissolve 2,4-dimethylpyrrole (1.0 eq) in anhydrous DCM.

- Addition: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1 eq).
- Catalysis: Add the Lewis acid catalyst (e.g., SnCl₄, 0.1 eq) portion-wise to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for the disappearance of the starting pyrrole.
- Quench: Pour the reaction mixture into ice-cold water/brine.
- Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
- Purification: Wash with saturated NaHCO₃ (to remove acetic acid) and brine. Dry over anhydrous Na₂SO₄.
- Isolation: Concentrate in vacuo. Recrystallize the crude solid from ethanol/water to yield 2-acetyl-3,5-dimethylpyrrole as colorless/pale yellow needles (MP: 118 °C).

Synthesis Logic Diagram



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Caption: Synthetic pathway via regioselective Friedel-Crafts acetylation of 2,4-dimethylpyrrole.

Part 4: Chemical Reactivity & Applications[9]

Reactivity Profile

The C4 position is the only remaining unsubstituted carbon on the ring.

- **Electrophilic Substitution:** The C4 position is activated by the adjacent methyl group but deactivated by the meta-relationship to the acetyl group. However, it remains sufficiently nucleophilic for formylation (Vilsmeier-Haack) or halogenation.
- **Condensation:** The acetyl group at C2 can undergo condensation reactions (e.g., with hydrazine) or reduction (e.g., NaBH₄ to the alcohol).
- **Dipyrromethane Formation:** Acid-catalyzed condensation with aldehydes leads to dipyrromethanes, essential for porphyrin synthesis.

Pharmaceutical & Research Applications[9][10][11]

- **Porphyrin Building Block:** This molecule is a standard "alpha-free" equivalent (after protecting group manipulation) or a "beta-blocked" unit used to synthesize asymmetric porphyrins and chlorins.
- **BODIPY Dyes:** Precursor for 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes, used widely in fluorescence imaging.
- **Drug Scaffolds:** While not the direct precursor to Sunitinib (which uses 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid), 2-acetyl-3,5-dimethylpyrrole is investigated for antimicrobial and antifungal activity due to the pyrrole core's ability to intercalate DNA or inhibit specific enzymes.

Part 5: Safety & Handling

- **GHS Classification:** Warning.[4][6]
- **Hazard Statements:**
 - H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or polymerization.

References

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